molecular formula C14H21NO B2882702 2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-6-yl)butan-2-ol CAS No. 1781139-43-2

2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-6-yl)butan-2-ol

Cat. No.: B2882702
CAS No.: 1781139-43-2
M. Wt: 219.328
InChI Key: XEGVQHNZHRRPAQ-UHFFFAOYSA-N
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Description

2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-6-yl)butan-2-ol is a chemical compound with the molecular formula C14H21NO. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural products and synthetic compounds with significant biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-6-yl)butan-2-ol typically involves the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Alkylation: The tetrahydroisoquinoline core is then alkylated using a suitable alkylating agent, such as an alkyl halide, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-6-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups present.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-6-yl)butan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and infections.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-6-yl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the additional functional groups.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with methoxy groups at positions 6 and 7.

    1-Methyl-1,2,3,4-tetrahydroisoquinoline: A methylated derivative with different biological activities.

Uniqueness

2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-6-yl)butan-2-ol is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other tetrahydroisoquinoline derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-methyl-4-(1,2,3,4-tetrahydroisoquinolin-6-yl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-14(2,16)7-5-11-3-4-13-10-15-8-6-12(13)9-11/h3-4,9,15-16H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGVQHNZHRRPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC2=C(CNCC2)C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781139-43-2
Record name 2-methyl-4-(1,2,3,4-tetrahydroisoquinolin-6-yl)butan-2-ol
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